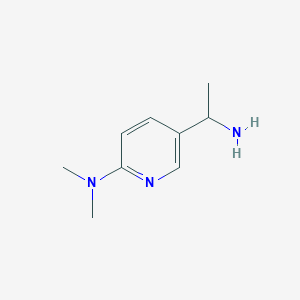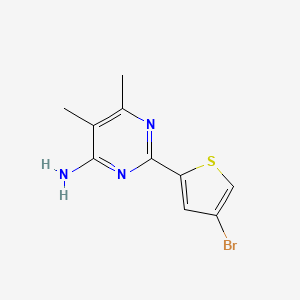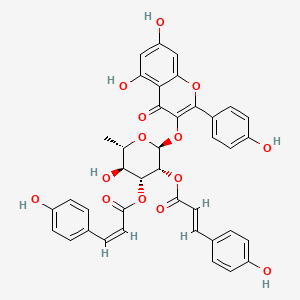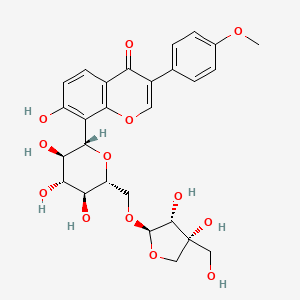
Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside is a naturally occurring isoflavone glycoside. It is isolated from the roots of Pueraria lobata, a plant known for its medicinal properties . This compound belongs to the class of flavonoids, which are known for their antioxidant, anti-inflammatory, and estrogenic activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside involves the glycosylation of formononetin with appropriate sugar donors. The reaction typically requires the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process . The reaction conditions often include controlled temperature and pH to ensure the selective formation of the desired glycoside.
Industrial Production Methods
Industrial production of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside involves the extraction of the compound from the roots of Pueraria lobata. The extraction process includes steps such as drying, grinding, and solvent extraction using solvents like ethanol or methanol . The extract is then purified using chromatographic techniques to isolate the desired compound.
化学反应分析
Types of Reactions
Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases are used for hydrolysis.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Formononetin and respective sugars
科学研究应用
Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside has various scientific research applications:
Chemistry: Used as a reference compound in the study of flavonoid glycosides.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Studied for its potential estrogenic effects and its role in the prevention of osteoporosis and cardiovascular diseases.
Industry: Used in the formulation of dietary supplements and functional foods.
作用机制
The mechanism of action of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside involves its interaction with estrogen receptors, leading to estrogenic effects. It also exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress pathways . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
相似化合物的比较
Similar Compounds
- Formononetin-8-C-beta-D-xylopyranosyl-(1->6)-O-beta-D-glucopyranoside
- 4’-Methoxypuerarin
- Daidzin
- Genistin
- Daidzein
Uniqueness
Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which imparts distinct biological activities compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, leading to its diverse pharmacological effects .
属性
分子式 |
C27H30O13 |
|---|---|
分子量 |
562.5 g/mol |
IUPAC 名称 |
8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O13/c1-36-13-4-2-12(3-5-13)15-8-37-23-14(19(15)30)6-7-16(29)18(23)24-22(33)21(32)20(31)17(40-24)9-38-26-25(34)27(35,10-28)11-39-26/h2-8,17,20-22,24-26,28-29,31-35H,9-11H2,1H3/t17-,20-,21+,22-,24+,25+,26-,27-/m1/s1 |
InChI 键 |
SDACXUAYLKRGLD-JXEKJTPYSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O |
规范 SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



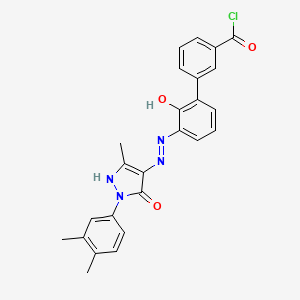
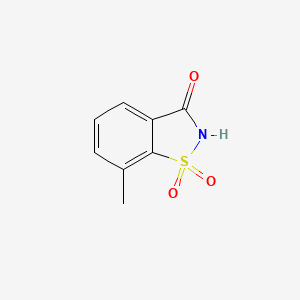

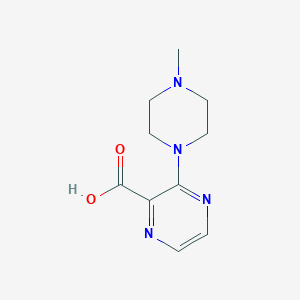
![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B13443154.png)
![2-(P-Tolyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B13443155.png)
![5-[4-methoxy-3-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]-4,4-dimethyl-2-propan-2-ylpyrazol-3-one](/img/structure/B13443163.png)
![methyl (3E)-6-chloro-2-hydroxy-3-[[4-(trifluoromethoxy)phenyl]carbamoylhydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443169.png)
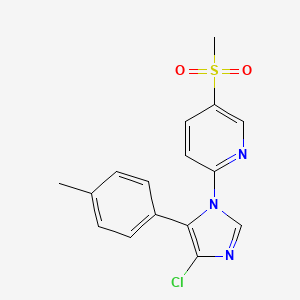
![(1S,2R,6S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid](/img/structure/B13443180.png)
